1,3-Benzothiazole-2-sulfonamide is an organic compound with the molecular formula C7H6N2O2S2 . It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring .
The molecular structure of 1,3-Benzothiazole-2-sulfonamide consists of a benzothiazole ring attached to a sulfonamide group . The average mass of the molecule is 214.265 Da, and the monoisotopic mass is 213.987061 Da .
While specific chemical reactions involving 1,3-Benzothiazole-2-sulfonamide are not available, benzothiazole derivatives have been studied extensively. For instance, they have been found to display antibacterial activity by inhibiting various enzymes .
1,3-Benzothiazole-2-sulfonamide is a powder with a melting point of 175-176°C .
1,3-Benzothiazole-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzothiazole moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized from various precursors, including benzothiazole derivatives and sulfonamide reagents. Research has demonstrated that modifications to the structure can yield derivatives with enhanced pharmacological properties.
1,3-Benzothiazole-2-sulfonamide is classified under heterocyclic compounds, specifically within the benzothiazole family. It exhibits characteristics typical of sulfonamides, including antibacterial and diuretic properties.
The synthesis of 1,3-benzothiazole-2-sulfonamide typically involves several key steps:
For example, one synthetic route involves refluxing 2-aminobenzenethiol with diethyl oxalate followed by treatment with sodium nitrite in glacial acetic acid to generate azide intermediates, which are subsequently reacted with sulfanilamide derivatives to yield the target compound .
The molecular structure of 1,3-benzothiazole-2-sulfonamide consists of a benzothiazole ring fused with a sulfonamide group. Its chemical formula is typically represented as .
The compound exhibits specific spectral characteristics:
1,3-Benzothiazole-2-sulfonamide can participate in various chemical reactions:
For instance, when treated with alkyl halides, it can undergo nucleophilic substitution leading to N-alkylated products. The reaction conditions such as temperature and solvent choice significantly influence the reaction outcome .
The mechanism of action for 1,3-benzothiazole-2-sulfonamide involves its interaction with biological targets:
Studies indicate that derivatives of this compound exhibit varying degrees of inhibition against specific cancer cell lines (e.g., A-549, HepG-2), suggesting its potential as an anticancer agent .
1,3-Benzothiazole-2-sulfonamide exhibits several notable physical properties:
The chemical properties include:
1,3-Benzothiazole-2-sulfonamide has several scientific uses:
1,3-Benzothiazole-2-sulfonamide represents a specialized class of heterocyclic compounds characterized by a fusion of a benzene ring with a thiazole ring, functionalized by a sulfonamide group (–SO₂NH₂) at the critical 2-position. This molecular architecture confers distinctive physicochemical properties and versatile biological interactions, positioning it as a privileged scaffold in medicinal chemistry and drug discovery. Unlike simpler sulfonamides, this compound integrates the electron-rich benzothiazole system with the hydrogen-bonding capacity of the sulfonamide, enabling unique binding modes with biological targets, particularly metalloenzymes like carbonic anhydrases. Its emergence reflects broader trends in heterocyclic chemistry toward functionally complex, target-directed inhibitors.
The core structure comprises a planar benzothiazole system where the benzene ring is fused to the 4,5-positions of the thiazole ring. The sulfonamide group at C2 creates a conjugated system extending molecular planarity, crucial for π-stacking interactions in biological targets. Key structural features include:
Table 1: Core Molecular Properties of 1,3-Benzothiazole-2-sulfonamide
Property | Value |
---|---|
Molecular Formula | C₇H₆N₂O₂S₂ |
Molecular Weight | 214.27 g/mol |
Hydrogen Bond Acceptors | 4 (2xO, 2xN) |
Hydrogen Bond Donors | 2 (NH₂) |
Topological Polar Surface Area | 93.3 Ų |
LogP (Calculated) | 1.1 |
Substituents significantly modulate properties:
Benzothiazole chemistry originated in 1887 with Alfred Werner Hofmann's pioneering synthesis via 2-aminothiophenol cyclization. The integration of sulfonamide functionality emerged later, driven by the quest for heterocyclic enzyme inhibitors:
Table 2: Evolution of Synthetic Strategies for Benzothiazole Sulfonamides
Period | Key Methods | Limitations |
---|---|---|
Pre-1950s | Acid-catalyzed cyclizations | Low yields, limited substrates |
1950s–1990s | Sulfonyl chloride aminolysis | Poor functional group tolerance |
2000s–Present | Catalytic C–H sulfonylation; green solvents | Requires specialized catalysts |
A pivotal shift occurred when researchers recognized that five-membered heterocyclic sulfonamides (e.g., benzothiazole, thiadiazole) exhibited superior carbonic anhydrase inhibition (CAI) compared to six-membered rings like pyrimidine. This drove focused exploration of benzothiazole-2-sulfonamides as CAIs, exemplified by Schoenwald and Eller’s 1984 synthesis of derivatives for ocular studies [3] [7].
Benzothiazole sulfonamides serve as multi-target scaffolds, primarily due to their potent zinc enzyme inhibition and structural modularity:
Carbonic Anhydrase Inhibition
Table 3: Inhibition Constants (Ki) of Benzothiazole Sulfonamides Against Carbonic Anhydrases
Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | Reference |
---|---|---|---|---|
1,3-Benzothiazole-2-sulfonamide | 250 | 35 | 120 | [4] |
6-Hydroxy derivative | 320 | 28 | 18 | [4] |
Acetazolamide (reference) | 250 | 12 | 25 | [3] |
Therapeutic Applications
Structure-Activity Relationship (SAR) Insights
Table 4: Biomedical Applications of Key Derivatives
Derivative | Primary Target | Therapeutic Area | Key Advantage |
---|---|---|---|
6-Hydroxy-1,3-benzothiazole-2-sulfonamide | hCA IX/XII, MIF | Cancer, Neurodegeneration | Dual-targeting capability |
N,N-bis(ethenyl) analog | hCA II | Glaucoma | Enhanced topical penetration |
Morpholine-piperazine hybrids | Viral fusion proteins | Antivirals | Broad-spectrum vs. SARS-CoV-2, HPIV-3 |
Emerging directions include sulfonimidamide analogs (e.g., 1,3-Benzothiazole-2-sulfonimidoamide) as chiral bioisosteres with improved metabolic stability. These demonstrate sub-micromolar activity against Plasmodium falciparum (IC₅₀ = 0.02 µM), highlighting potential in antiparasitic therapy [9]. The scaffold’s versatility continues to inspire rational design of isoform-selective inhibitors and hybrid drugs addressing unmet medical needs.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8